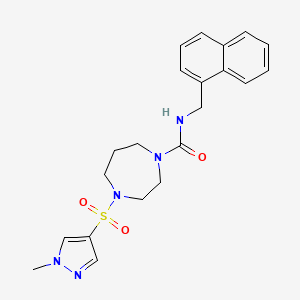
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research Applications
Compounds containing naphthoquinone derivatives and sulfonyl groups have been explored for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and evaluated for cytotoxic activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Some of these compounds displayed potent cytotoxic activity, showing potential as anticancer agents with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase (Ravichandiran et al., 2019).
Materials Science and Photosensitive Applications
Photosensitive compounds with naphthalene sulfonate groups have been developed for use in materials science, such as in the development of photosensitive polyamides. These materials have applications in photolithography and the production of fine patterns in electronic devices. For example, a positive-type photosensitive polyamide using a diazonaphthoquinone compound as a photosensitive group demonstrated sensitivity and fine patterning capabilities suitable for electronic materials applications (Xiao et al., 2006).
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-24-16-19(15-23-24)30(28,29)26-11-5-10-25(12-13-26)21(27)22-14-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-9,15-16H,5,10-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWBJVQHFNWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

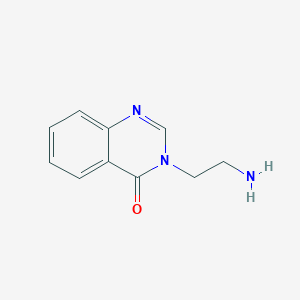
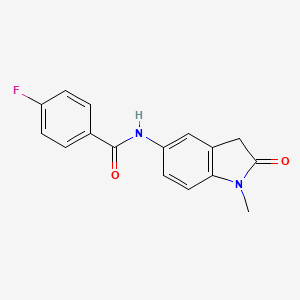
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)


![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)

![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)
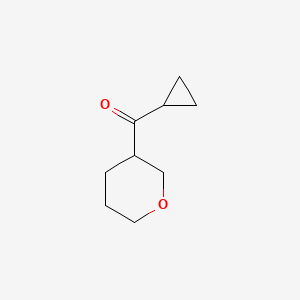
![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)


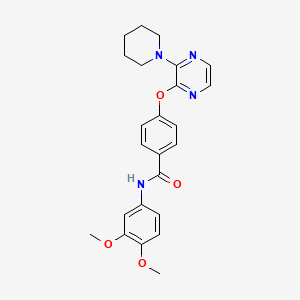
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575808.png)